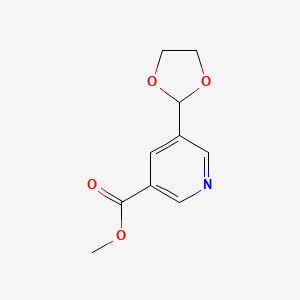

Methyl 5-(1,3-dioxolan-2-YL)nicotinate

Description

Methyl 5-(1,3-dioxolan-2-yl)nicotinate is a nicotinic acid derivative characterized by a methyl ester group at the carboxyl position and a 1,3-dioxolane moiety at the 5-position of the pyridine ring. This acetal-functionalized compound exhibits unique physicochemical properties due to the electron-rich dioxolane group, which enhances its solubility in organic solvents and influences its reactivity in synthetic applications . The compound is classified as highly hazardous due to its instability, flammability, and environmental toxicity, necessitating strict safety protocols during handling and storage .

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

methyl 5-(1,3-dioxolan-2-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C10H11NO4/c1-13-9(12)7-4-8(6-11-5-7)10-14-2-3-15-10/h4-6,10H,2-3H2,1H3 |

InChI Key |

FKLZKAZKCHDJOG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2OCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(1,3-dioxolan-2-YL)nicotinate can be synthesized through a multi-step process involving the esterification of nicotinic acid with 1,3-dioxolane. The reaction typically involves the use of a strong acid catalyst, such as toluenesulfonic acid, in a refluxing solvent like toluene. The continuous removal of water from the reaction mixture using a Dean-Stark apparatus is crucial for driving the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient water removal techniques to ensure high yields and purity of the final product. The use of advanced purification methods, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1,3-dioxolan-2-YL)nicotinate undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.

Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.

Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids or ketones, while reduction reactions produce alcohols or amines .

Scientific Research Applications

Methyl 5-(1,3-dioxolan-2-YL)nicotinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 5-(1,3-dioxolan-2-YL)nicotinate involves its interaction with specific molecular targets and pathways. The compound is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application. This effect is mediated through the induction of vasodilation of peripheral blood capillaries located in the dermal papillae of the upper dermis layers .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Reactivity and Stability

- Hydrolysis Sensitivity : Unlike methyl nicotinate, which resists hydrolysis in human plasma (half-life >95 hours), this compound is prone to acid-catalyzed decomposition due to its acetal group. This instability limits its utility in biological systems but may be advantageous in controlled-release applications .

- Synthetic Utility : Boronate analogs (e.g., Methyl 5-(tetramethyl-dioxaborolan-2-yl)nicotinate) are critical in Suzuki-Miyaura cross-coupling reactions, whereas the dioxolane derivative lacks such reactivity. The chloro-boronate variant (Table 1) further expands utility in medicinal chemistry for introducing halogen substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.